An In-depth Technical Guide to the Physicochemical Properties of 4-(3,3,3-Trifluoropropoxy)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(3,3,3-Trifluoropropoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-(3,3,3-Trifluoropropoxy)benzoic acid, a fluorinated aromatic carboxylic acid of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the rationale behind its structural features and predictive analysis of its properties, grounded in established chemical principles and comparative data from analogous structures.
Introduction: The Significance of Fluorination in Molecular Design
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoropropoxy substituent in 4-(3,3,3-Trifluoropropoxy)benzoic acid imparts a unique combination of electronic and steric properties. The high electronegativity of fluorine can significantly influence the acidity of the carboxylic acid group, while the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets. This guide will delve into the specific physicochemical ramifications of this substitution pattern. Benzoic acid and its derivatives are recognized as important scaffolds in the development of new therapeutic agents, with applications ranging from anticancer to antimicrobial agents.[1][2]
Chemical Identity and Molecular Structure
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IUPAC Name: 4-(3,3,3-Trifluoropropoxy)benzoic acid
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CAS Number: 1190044-69-9
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Molecular Formula: C₁₀H₉F₃O₃
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Molecular Weight: 234.174 g/mol
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SMILES: OC(=O)c1ccc(OCCC(F)(F)F)cc1
Physicochemical Properties: A Detailed Analysis
A comprehensive understanding of a compound's physicochemical properties is paramount for its application, particularly in drug development, where factors like solubility and acidity govern bioavailability and formulation. Due to the limited availability of direct experimental data for 4-(3,3,3-Trifluoropropoxy)benzoic acid, this section provides predicted values and comparative analysis with structurally related compounds.
| Property | Predicted/Estimated Value | Comparative Data | Rationale and Insights |
| Melting Point (°C) | 130 - 150 | 4-(Trifluoromethyl)benzoic acid: 219-220 °C | The introduction of the flexible propoxy linker is expected to disrupt the crystal lattice packing compared to the direct attachment of the trifluoromethyl group, leading to a lower melting point. |
| Boiling Point (°C) | > 300 | 4-Fluoro-3-(trifluoromethyl)benzoic acid: 256.9±40.0 °C (Predicted)[3] | The increased molecular weight and polarity due to the ether and carboxylic acid groups suggest a high boiling point. |
| Water Solubility | Low to moderate | 4-(Trifluoromethyl)benzoic acid is described as soluble in water.[4] | The presence of the polar carboxylic acid and ether groups will enhance water solubility compared to a non-polar analogue. However, the hydrophobic trifluoropropoxy tail and the benzene ring will limit extensive solubility. |
| pKa | ~3.8 - 4.2 | Benzoic acid: 4.20[5]4-Fluorobenzoic acid: 4.14[6] | The electron-withdrawing effect of the trifluoropropoxy group, transmitted through the ether linkage and the aromatic ring, is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid. |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the following section outlines standardized, self-validating experimental protocols for the determination of the key physicochemical properties of 4-(3,3,3-Trifluoropropoxy)benzoic acid.
Melting Point Determination
The melting point of a crystalline solid is a robust indicator of its purity.
Methodology:
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Sample Preparation: A small amount of the crystalline 4-(3,3,3-Trifluoropropoxy)benzoic acid is finely powdered and packed into a capillary tube.
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Instrumentation: A calibrated digital melting point apparatus is utilized.
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Measurement: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1]
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Purity Assessment: A sharp melting point range (typically < 2 °C) is indicative of high purity.[7]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.
Methodology:
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Solution Preparation: A standard solution of 4-(3,3,3-Trifluoropropoxy)benzoic acid is prepared in a co-solvent system (e.g., water/methanol) to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined as the pH at the half-equivalence point.
Proposed Synthesis Route
The synthesis of 4-(3,3,3-Trifluoropropoxy)benzoic acid can be achieved through a Williamson ether synthesis, a reliable and high-yielding reaction. A similar synthetic strategy has been reported for the synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid.[8]
Reaction Scheme:
Methyl 4-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This is followed by nucleophilic substitution with 3,3,3-trifluoropropyl tosylate. The resulting ester is then hydrolyzed under basic conditions to yield the final product, 4-(3,3,3-Trifluoropropoxy)benzoic acid.
Predicted Spectral Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propoxy chain, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons adjacent to the oxygen and the CF₃ group will exhibit triplet and quartet splitting patterns, respectively, due to spin-spin coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the trifluoropropoxy chain. The carbon attached to the three fluorine atoms will exhibit a characteristic quartet splitting pattern.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700 cm⁻¹.[9] Characteristic C-F stretching vibrations will also be present.
Mass Spectrometry
The mass spectrum, under electron ionization, is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the carboxylic acid group and cleavage of the ether linkage. The presence of isotopes of carbon will result in a small M+1 peak.[10]
Potential Applications in Research and Development
Given the properties of structurally similar fluorinated benzoic acids, 4-(3,3,3-Trifluoropropoxy)benzoic acid holds significant potential in several areas:
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Drug Discovery: As a building block for the synthesis of novel therapeutic agents. The trifluoropropoxy group can enhance metabolic stability and receptor binding affinity.[11]
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Materials Science: As a component in the synthesis of liquid crystals, polymers, and other advanced materials where the unique properties of fluorinated compounds are advantageous.[12]
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Agrochemicals: As a scaffold for the development of new pesticides and herbicides.
Safety and Handling
As with any chemical, 4-(3,3,3-Trifluoropropoxy)benzoic acid should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.[13][14] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
4-(3,3,3-Trifluoropropoxy)benzoic acid is a molecule with significant potential, primarily due to the unique physicochemical properties imparted by its trifluoropropoxy substituent. While a full experimental characterization is still needed, this in-depth guide provides a robust framework for understanding and utilizing this compound in research and development. The predictive analysis and comparative data presented herein offer valuable insights for scientists and professionals working at the forefront of chemical innovation.
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